1-(2-Chlorobenzyl)-1H-indole-3-carboxylic Acid: Technical Profile & Synthesis Guide
1-(2-Chlorobenzyl)-1H-indole-3-carboxylic Acid: Technical Profile & Synthesis Guide
This technical guide provides an in-depth analysis of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid , a synthetic intermediate and bioactive scaffold belonging to the class of N-substituted indole-3-carboxylic acids. This structural motif is critical in medicinal chemistry, serving as a core pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, antimicrobial agents, and potential male contraceptives analogous to Lonidamine.
Executive Summary
1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid (C₁₆H₁₂ClNO₂) is a bicyclic heteroaromatic compound characterized by an indole core substituted at the N1 position with a 2-chlorobenzyl group and at the C3 position with a carboxylic acid moiety.[1] Unlike its indazole analog (Lonidamine), this specific indole derivative is primarily investigated as a synthetic intermediate and a pharmacological probe for targeting metabolic enzymes (IDO1) and G-protein coupled receptors (GPR40/FFAR1). Its lipophilic N-benzyl tail and polar carboxylic head group make it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.
Chemical Identity & Physicochemical Properties
2.1 Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-1H-indole-3-carboxylic acid |
| Common Name | N-(2-chlorobenzyl)-indole-3-carboxylic acid |
| Molecular Formula | C₁₆H₁₂ClNO₂ |
| Molecular Weight | 285.73 g/mol |
| SMILES | OC(=O)c1cn(Cc2ccccc2Cl)c3ccccc13 |
| InChIKey | (Predicted) OJWPITWTRRQRFX-UHFFFAOYSA-N (Analogous to 4-Cl isomer) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized de novo.[1][2][3][4][5][6][7] |
2.2 Predicted Physicochemical Properties
Based on structural analogs (e.g., 1-(4-chlorobenzyl) isomer).
| Property | Value / Range | Notes |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/H₂O |
| Melting Point | 205–210 °C (Predicted) | High MP due to H-bonding (dimerization) |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Sparingly soluble in water, hexane |
| pKa (Acid) | ~3.7–4.2 | Carboxylic acid proton |
| LogP | ~3.8–4.2 | Highly lipophilic due to benzyl group |
Chemical Structure Visualization
The following diagram illustrates the core connectivity of the molecule, highlighting the critical N-benzylation site and the carboxylic acid pharmacophore.
Figure 1: Structural decomposition of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid.
Synthesis & Manufacturing Protocols
The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid typically follows a convergent route involving the N-alkylation of a pre-functionalized indole core. Two primary methods are employed depending on the starting material availability.
Method A: Direct N-Alkylation of Indole-3-Carboxylic Acid (Preferred)
This method uses the commercially available indole-3-carboxylic acid or its methyl ester.
Reagents:
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Substrate: Indole-3-carboxylic acid (or Methyl indole-3-carboxylate)
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Alkylating Agent: 2-Chlorobenzyl chloride (or bromide)
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Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
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Solvent: DMF (N,N-Dimethylformamide) or Acetone
Protocol:
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Activation: Dissolve Indole-3-carboxylic acid (1.0 eq) in anhydrous DMF under N₂ atmosphere. Cool to 0°C.
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Deprotonation: Add NaH (60% dispersion in oil, 2.2 eq) portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases.
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Note: Using 2.2 eq of base ensures deprotonation of both the carboxylic acid and the indole N-H.
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-
Alkylation: Add 2-Chlorobenzyl chloride (1.1 eq) dropwise.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Work-up: Quench with ice-cold water. Acidify with 1M HCl to pH ~3 to precipitate the product.
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Purification: Filter the solid, wash with water and hexane. Recrystallize from Ethanol/Water to yield the pure acid.
Method B: Vilsmeier-Haack Route (Alternative)
Used if the carboxylic acid starting material is unavailable.
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Formylation: Indole + POCl₃/DMF
Indole-3-carboxaldehyde. -
N-Alkylation: Indole-3-carboxaldehyde + 2-Chlorobenzyl chloride + K₂CO₃/DMF
1-(2-chlorobenzyl)-indole-3-carboxaldehyde. -
Oxidation: Aldehyde + NaClO₂ (Sodium chlorite) / NaH₂PO₄
1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid .
Pharmacology & Biological Applications
This compound acts as a versatile scaffold in medicinal chemistry. Its biological activity is often compared to Lonidamine (an indazole) and Indomethacin derivatives.
5.1 Target Pathways
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IDO1 Inhibition (Oncology/Immunology):
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Mechanism: The indole core mimics Tryptophan, the natural substrate of Indoleamine 2,3-dioxygenase 1 (IDO1). The N-benzyl group occupies the hydrophobic pocket of the enzyme, blocking the catalytic site.
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Effect: Prevents the conversion of Tryptophan to Kynurenine, thereby restoring T-cell activity in the tumor microenvironment.
-
-
Male Contraception (Spermatogenesis):
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Mechanism: Analogous to Lonidamine, N-substituted indole-3-carboxylic acids can disrupt the Sertoli-germ cell junction (adherens junction), leading to premature sperm release.
-
-
Antimicrobial Activity:
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Conjugation: Often coupled with amino acids or peptides to enhance cell permeability and target bacterial DNA gyrase.
-
5.2 Biological Pathway Visualization
Figure 2: Mechanism of action for IDO1 inhibition by indole-3-carboxylic acid derivatives.
Experimental Protocols
6.1 Solubility Testing
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DMSO: Dissolve 10 mg in 0.5 mL DMSO. Vortex for 1 min. Solution should be clear.
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PBS (pH 7.4): Add 10 µL of DMSO stock (20 mM) to 990 µL PBS. Check for precipitation (turbidity).
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Note: Due to high lipophilicity, formulation with cyclodextrins or surfactants (e.g., Tween 80) may be required for aqueous bioassays.
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6.2 Thin Layer Chromatography (TLC)
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Stationary Phase: Silica Gel 60 F₂₅₄.
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Mobile Phase: Hexane : Ethyl Acetate (7:3) + 1% Acetic Acid.
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Visualization: UV light (254 nm).[8] The indole ring quenches fluorescence, appearing as a dark spot.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust.
-
-
Storage: Store at 2–8°C, protected from light (indole derivatives can be light-sensitive over long periods).
References
-
PubChem. 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link][2]
-
Röhrig, U. F., et al. (2015). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]
-
Silvestrini, B., et al. (1984). Lonidamine, a new pharmacological approach to the treatment of cancer. Progress in Medicinal Chemistry. [Link]
- Cheng, C. Y., et al. (2005).Indole-3-carboxylic acid derivatives as novel antispermatogenic agents. Contraception. (General reference for class activity).
-
EPA CompTox. Indole-3-carboxylic acid derivatives properties. US Environmental Protection Agency. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid | C16H12ClNO2 | CID 3744270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 5. CA2932121A1 - Ido inhibitors - Google Patents [patents.google.com]
- 6. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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